
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS: 1332637-14-5) is a boronic acid derivative featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methoxycarbonyl (-COOCH₃) ester at the 3-position. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Its structure combines electronic and steric effects that influence reactivity, solubility, and crystallinity, making it a valuable reagent in pharmaceutical and materials chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid typically involves the reaction of 2-methoxy-3-(methoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of sensitive intermediates. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy and methoxycarbonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Biological Research: Used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of catalysts or other reagents. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond, followed by reductive elimination to yield the final product.
Comparison with Similar Compounds
Positional Isomers
3-Methoxy-4-(methoxycarbonyl)phenylboronic Acid (CAS: 603122-41-4)
- Substituent Positions : Methoxy (3-position) and methoxycarbonyl (4-position).
- Key Differences : The meta-para substitution pattern reduces steric hindrance compared to the ortho-meta arrangement in the target compound. This isomer exhibits higher solubility in polar solvents due to reduced steric crowding .
- Reactivity : Enhanced coupling efficiency in Suzuki reactions due to lower steric demand .
3-(Methoxycarbonyl)phenylboronic Acid (CAS: 99769-19-4)
- Substituent Positions : Methoxycarbonyl at the 3-position only.
- Key Differences : Lacks the 2-methoxy group, resulting in reduced steric hindrance and electronic modulation.
- Applications : Widely used in synthesizing biaryl intermediates for kinase inhibitors .
- Physical Properties : Melting point (187–191°C) lower than unsubstituted phenylboronic acid (213–215°C), indicating reduced crystallinity .
Halogen-Substituted Analogs
4-Chloro-3-(methoxycarbonyl)phenylboronic Acid
- Substituents : Chloro (4-position) and methoxycarbonyl (3-position).
- However, the absence of a 2-methoxy group reduces steric effects .
2-Bromo-6-fluoro-3-methoxyphenylboronic Acid (CAS: 957062-89-4)
- Substituents : Bromo (2-position), fluoro (6-position), and methoxy (3-position).
- Key Differences : Halogens introduce strong electron-withdrawing effects, reducing electron density on the ring compared to the ester group in the target compound. This may decrease stability in basic conditions .
Steric and Electronic Modifications
2-Methoxy-3-(trimethylsilyl)phenylboronic Acid
- Substituents : Methoxy (2-position) and trimethylsilyl (3-position).
- This contrasts with the methoxycarbonyl group, which balances steric and electronic effects .
2-Methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS: 1072946-62-3)
- Substituents : Methoxy (2-position) and trifluoromethyl (3-position).
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing the boronic acid’s electrophilicity but reducing solubility in nonpolar solvents compared to the ester-containing target compound .
Functional Group Variants
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic Acid (CAS: 2225177-42-2)
- Structure : Pyridine ring with fluoro (2-position) and methoxycarbonyl (6-position) groups.
- Key Differences : The pyridine ring introduces nitrogen-based electronic effects, altering reactivity in cross-coupling reactions. The fluorine atom further modulates electronic properties, making this analog more suited for heteroaryl synthesis .
Comparative Data Table
Biological Activity
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound includes a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and development, especially for targeting biomolecules like proteins and nucleic acids.
Biological Activities
Anticancer Activity : Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, a study highlighted the anticancer effects of various boronic acids, demonstrating that modifications to the boronic acid structure can enhance their selectivity and potency against different cancer cell lines .
Mechanisms of Action : The biological activity of this compound may involve several mechanisms:
- Inhibition of Proteasome Activity : By inhibiting the proteasome, these compounds can disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors.
- Interaction with Target Proteins : The boronic acid moiety can form reversible covalent bonds with specific amino acids in target proteins, altering their function and stability.
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies involving breast cancer (MCF-7) and prostate cancer (PC3) cells demonstrated dose-dependent inhibition of cell proliferation .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the introduction of methoxy and methoxycarbonyl groups enhances the compound's solubility and bioavailability while maintaining its biological activity. This modification allows for better interaction with biological targets .
Table 1: Biological Activity Summary
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 8.5 ± 0.5 | Proteasome inhibition |
PC3 | 12.0 ± 1.0 | Target protein interaction | |
A549 | 10.2 ± 0.8 | Induction of apoptosis |
Table 2: Comparison with Other Boronic Acids
Boronic Acid Compound | Anticancer Activity | Selectivity Index |
---|---|---|
This compound | High | Moderate |
3-Benzyloxyphenylboronic acid | Moderate | High |
Coumermycin A1 analogs | Very High | Low |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid, and how can purity be optimized?
- Methodological Answer : Common synthetic pathways involve Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic esters in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). Starting materials often include methyl 3-bromo-2-methoxybenzoate, which undergoes borylation via Miyaura borylation conditions (Pd(dppf)Cl₂, B₂Pin₂, KOAc) . Purity optimization requires recrystallization from anhydrous THF/hexane mixtures and rigorous exclusion of moisture to prevent protodeboronation .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹¹B) is critical for confirming boronic acid functionality and substitution patterns. X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Mass spectrometry (ESI-TOF) validates molecular weight .
Q. How does the electron-withdrawing methoxycarbonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxycarbonyl group (-COOMe) deactivates the phenyl ring via electron withdrawal, slowing transmetallation steps in Suzuki reactions. This necessitates optimized conditions: elevated temperatures (80–100°C), strong bases (Cs₂CO₃), and polar solvents (DME/H₂O) to enhance reaction rates .
Q. What are the recommended storage conditions to prevent decomposition?
- Methodological Answer : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to minimize oxidation and hydrolysis. Desiccants (e.g., molecular sieves) are essential to avoid boronic acid dimerization or anhydride formation .
Q. How can protodeboronation side reactions be mitigated during synthesis?
- Methodological Answer : Protodeboronation is minimized by avoiding protic solvents (e.g., MeOH) and acidic conditions. Use of stabilizing ligands (e.g., tricyclohexylphosphine) and buffered aqueous phases (pH 7–9) during cross-coupling reduces boron-oxygen bond cleavage .
Advanced Research Questions
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals to predict electrophilic attack sites. For example, the methoxycarbonyl group directs electrophiles to the para position relative to the boronic acid group, validated by experimental halogenation studies .
Q. How do steric and electronic effects impact catalytic efficiency in asymmetric Suzuki-Miyaura couplings?
- Methodological Answer : Bulky ligands (e.g., SPhos) enhance steric shielding around Pd centers, improving enantioselectivity. Electron-deficient aryl partners (e.g., nitro-substituted) accelerate oxidative addition but may require lower temperatures (−20°C) to suppress side reactions. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
Q. What strategies resolve contradictions in reported reaction yields for Sonogashira couplings?
- Methodological Answer : Yield discrepancies often arise from Cu(I) co-catalyst purity or alkyne substrate stability. Controlled experiments under anhydrous conditions with degassed solvents (toluene/DMF) and rigorous exclusion of oxygen (via freeze-pump-thaw cycles) improve reproducibility .
Q. How can in-situ FTIR spectroscopy monitor boronic acid stability during prolonged reactions?
- Methodological Answer : Real-time FTIR tracks B-O bond vibrations (1340–1390 cm⁻¹) and carbonyl stretches (1700–1750 cm⁻¹). Decomposition (e.g., anhydride formation) is indicated by peak broadening or shifts, enabling timely adjustments (e.g., base addition) .
Q. What role does this compound play in designing covalent organic frameworks (COFs) for catalytic applications?
- Methodological Answer : The boronic acid moiety enables reversible condensation with diols (e.g., 1,4-benzenediboronic acid) to form porous COFs. Post-synthetic modification (e.g., Pd nanoparticle encapsulation) enhances catalytic activity in hydrogenation reactions, characterized by BET surface area analysis and TEM .
Properties
IUPAC Name |
(2-methoxy-3-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUSYICBNQHHNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.